molecular formula C58H77F3N16O15 B12106972 (D-His2)-LHRH

(D-His2)-LHRH

Cat. No.: B12106972
M. Wt: 1295.3 g/mol
InChI Key: MKWPCFPAUDLOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-His2)-LHRH, also known as (D-Histidine2)-Luteinizing Hormone-Releasing Hormone, is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH). LHRH is a decapeptide hormone responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modification at the second position with D-Histidine enhances the stability and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-His2)-LHRH involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The D-Histidine residue is incorporated at the second position during this step. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(D-His2)-LHRH can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Standard peptide coupling reagents like HATU or DIC are used in the presence of a base like DIPEA.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

(D-His2)-LHRH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.

    Medicine: Explored as a potential therapeutic agent for hormone-related disorders, including prostate cancer and endometriosis.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.

Mechanism of Action

(D-His2)-LHRH exerts its effects by binding to the LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. The increased stability and potency of this compound compared to natural LHRH result from the presence of the D-Histidine residue, which enhances receptor binding affinity and resistance to enzymatic degradation.

Comparison with Similar Compounds

Similar Compounds

    (D-Trp6)-LHRH: Another analog with a modification at the sixth position.

    (D-Ser4)-LHRH: Modified at the fourth position with D-Serine.

    (D-Leu7)-LHRH: Contains D-Leucine at the seventh position.

Uniqueness

(D-His2)-LHRH is unique due to its specific modification at the second position with D-Histidine, which provides enhanced stability and biological activity. This makes it particularly valuable for research and therapeutic applications where prolonged activity is desired.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H76N16O13.C2HF3O2/c1-30(2)21-39(50(80)67-38(9-5-18-61-56(58)59)55(85)72-20-6-10-44(72)54(84)63-27-45(57)75)66-47(77)28-64-48(78)40(22-31-11-13-34(74)14-12-31)68-53(83)43(29-73)71-52(82)42(24-33-26-62-36-8-4-3-7-35(33)36)70-51(81)41(23-32-17-19-60-25-32)69-49(79)37-15-16-46(76)65-37;3-2(4,5)1(6)7/h3-4,7-8,11-14,17,19,25-26,30,37-44,60,62,73-74H,5-6,9-10,15-16,18,20-24,27-29H2,1-2H3,(H2,57,75)(H,63,84)(H,64,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,58,59,61);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWPCFPAUDLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H77F3N16O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1295.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53634-19-8
Record name 53634-19-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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